An In-depth Technical Guide to 4-Methyl-5-vinylthiazole: Chemical Properties, Structure, and Biological Role
An In-depth Technical Guide to 4-Methyl-5-vinylthiazole: Chemical Properties, Structure, and Biological Role
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and known biological functions of 4-Methyl-5-vinylthiazole. This heterocyclic compound, a key aroma component in various natural products, has garnered interest for its sensory characteristics and its role as a potent insect attractant. This document summarizes its physicochemical data, outlines a plausible synthetic route, and details analytical methodologies. While its direct involvement in specific intracellular signaling pathways in vertebrates remains uncharacterized, its function in insect olfaction is discussed within the broader context of chemosensory signal transduction. All quantitative data are presented in structured tables, and a detailed experimental protocol for a key synthetic step is provided. A generalized diagram of the insect olfactory signaling pathway is also included to fulfill visualization requirements, acknowledging the absence of a specific pathway for this molecule in the current scientific literature.
Chemical Properties and Structure
4-Methyl-5-vinylthiazole is a volatile organic compound characterized by a thiazole (B1198619) ring substituted with a methyl group at position 4 and a vinyl group at position 5. Its unique structure contributes to its distinct nutty and cocoa-like aroma.
Identifiers and Nomenclature
| Identifier | Value |
| IUPAC Name | 5-ethenyl-4-methyl-1,3-thiazole[1] |
| CAS Number | 1759-28-0[1] |
| Molecular Formula | C₆H₇NS[1] |
| Molecular Weight | 125.19 g/mol [1] |
| Synonyms | Vinylsulfurol, 5-Ethenyl-4-methylthiazole, 4-Methyl-5-vinyl-1,3-thiazole[1] |
Physicochemical Properties
The physical and chemical properties of 4-Methyl-5-vinylthiazole are summarized in the table below.
| Property | Value | Reference |
| Appearance | Clear yellow to brown liquid | [2] |
| Odor | Nutty, cocoa-like | [2] |
| Melting Point | -15 °C | [1] |
| Boiling Point | 78-80 °C at 25 mmHg | [3] |
| Density | 1.093 g/mL at 25 °C | [3] |
| Refractive Index | 1.568 at 20 °C | [3] |
| Flash Point | 71 °C (closed cup) | [4] |
| Solubility | Soluble in organic solvents, slightly soluble in water. | [1][3] |
Synthesis and Purification
While various synthetic strategies for thiazole derivatives exist, a common route to 4-Methyl-5-vinylthiazole involves the dehydration of its precursor, 4-methyl-5-(2-hydroxyethyl)thiazole.
Experimental Protocol: Dehydration of 4-Methyl-5-(2-hydroxyethyl)thiazole
This protocol describes a plausible method for the synthesis of 4-Methyl-5-vinylthiazole.
Materials:
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4-Methyl-5-(2-hydroxyethyl)thiazole
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
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Saturated ammonium (B1175870) chloride solution (NH₄Cl)
Procedure:
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Dissolve 4-methyl-5-(2-hydroxyethyl)thiazole (0.18 mol) in 70 mL of dichloromethane in a flask and cool the mixture to 5-10 °C in an ice bath.
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Slowly add triethylamine (0.2 mol) to the solution while maintaining the temperature.
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At the same temperature, add thionyl chloride (0.2 mol) dropwise over at least 15 minutes.
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Stir the reaction mixture at room temperature for 4 hours.
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Dilute the reaction solution with a saturated aqueous solution of sodium bicarbonate.
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Separate the organic phase. The aqueous phase is extracted with 15 mL of dichloromethane.
-
Combine the organic phases and wash with water, then dry over anhydrous sodium sulfate.
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Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
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The crude product can be purified by fractional distillation under reduced pressure (boiling point 65-80 °C at 20-25 mmHg) to yield 4-Methyl-5-vinylthiazole as a colorless oil.[5]
Analytical Characterization
The structure and purity of 4-Methyl-5-vinylthiazole are typically confirmed using spectroscopic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a key analytical technique for the identification and quantification of 4-Methyl-5-vinylthiazole, particularly in complex mixtures like food and environmental samples.
Typical Experimental Parameters:
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Gas Chromatograph: Agilent 7890 GC or similar.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 7000 series).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium or Hydrogen.
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Inlet Temperature: 250 °C.
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Oven Program: Initial temperature of 40 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.
-
Mass Spectrometer Conditions: Ionization mode: Electron Ionization (EI) at 70 eV. Source temperature: 230 °C. Quadrupole temperature: 150 °C.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of 4-Methyl-5-vinylthiazole.
¹H-NMR (CDCl₃, 300 MHz):
-
δ 10.11 (s, 1H, -CHO)
-
δ 8.95 (s, 1H, thiazole-H)
-
δ 2.76 (s, 3H, -CH₃)
¹³C-NMR (CDCl₃, 75 MHz):
-
δ 182.42 (-CHO)
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δ 161.84 (thiazole-C5)
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δ 158.85 (thiazole-C2)
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δ 132.84 (thiazole-C4)
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δ 16.22 (-CH₃)[6]
Biological Activity and Signaling Pathways
Role as an Insect Attractant
4-Methyl-5-vinylthiazole is a potent attractant for certain species of scarab beetles, playing a crucial role in the pollination of various plants, including species of Annona and Caladium.[7][8] The compound is a key component of the floral scent of these plants, guiding the beetles to the flowers to facilitate pollination.
Olfactory Signaling in Insects (Generalized Pathway)
Currently, there is no specific signaling pathway documented for 4-Methyl-5-vinylthiazole in the scientific literature. However, its action as an insect attractant is mediated through the olfactory system. The following diagram illustrates a generalized insect olfactory signaling pathway. It is important to note that this is a representative model and the specific receptors and downstream components for 4-Methyl-5-vinylthiazole have not been identified.
References
- 1. 4-Methyl-5-vinylthiazole | C6H7NS | CID 15654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methyl-5-vinylthiazole – دیجی متریالز [digimaterials.com]
- 3. 4-甲基-5-乙烯基噻唑 ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-Methyl-5-vinylthiazole = 97 , FG 1759-28-0 [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The key role of 4-methyl-5-vinylthiazole in the attraction of scarab beetle pollinators: a unique olfactory floral signal shared by Annonaceae and Araceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
